![molecular formula C13H18O3 B1312667 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol CAS No. 217433-37-9](/img/structure/B1312667.png)

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol

Descripción general

Descripción

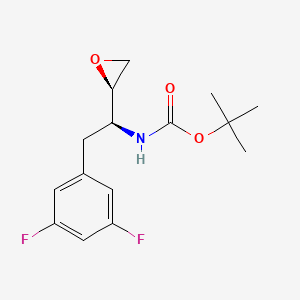

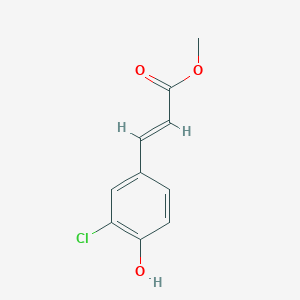

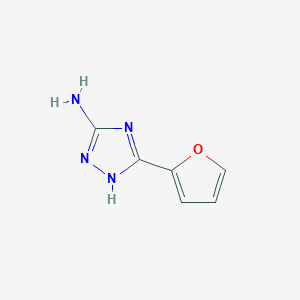

“2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol” is a chemical compound with the molecular formula C13H18O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of tetrahydropyrans, which are part of the structure of the compound, has been extensively studied . Methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis

The molecular structure of “2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol” is based on a tetrahydropyran ring, which is a common protecting group for alcohols . The structure also includes a benzyl alcohol group .Chemical Reactions Analysis

The tetrahydropyran group in the structure of the compound can undergo a variety of reactions . These include hydroalkoxylation reactions catalyzed by various metals . The specific reactions that “2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol” can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Synthesis of Libraries and Diverse Compounds The creation of libraries of substituted tetrahydropyrans, such as 2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones, through oxidative C-H bond activation and click chemistry, showcases the compound's relevance in generating diverse molecular structures for screening against various biological targets (Zaware et al., 2011).

Catalysis and Reaction Optimization The compound's derivatives are involved in catalysis and reaction optimization processes. For instance, pentafluorophenylboronic acid and oxalic acid catalyze the formation of aryl-substituted tetrahydrofuran and tetrahydropyran derivatives, indicating the compound's involvement in catalytic processes and the formation of C-O bonds (Estopiñá-Durán et al., 2019). Furthermore, Al(OTf)3 is used as a catalyst for tetrahydropyranylation of alcohols under solvent-free conditions, emphasizing the role of related structures in synthetic chemistry and catalysis (Kamal et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

[2-(oxan-2-yloxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13-14H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBXMPWJAQCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463024 | |

| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol | |

CAS RN |

217433-37-9 | |

| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)